3-Dodecylaminopropionic acid

Surfactant physical chemistry Micellization Structure-property relationship

3-Dodecylaminopropionic acid (CAS 1462-54-0), also referred to as N-dodecyl-β-alanine or lauraminopropionic acid, is a C12-chain amino-acid-type amphoteric (zwitterionic) surfactant. It carries a secondary amine and a carboxylic acid group, conferring pH-dependent charge behavior with a well-defined isoelectric point near pH 4.

Molecular Formula C15H31NO2
Molecular Weight 257.41 g/mol
CAS No. 1462-54-0
Cat. No. B075604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dodecylaminopropionic acid
CAS1462-54-0
Molecular FormulaC15H31NO2
Molecular Weight257.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCNCCC(=O)O
InChIInChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15(17)18/h16H,2-14H2,1H3,(H,17,18)
InChIKeyAEDQNOLIADXSBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Dodecylaminopropionic Acid (CAS 1462-54-0): Zwitterionic Surfactant Procurement Primer


3-Dodecylaminopropionic acid (CAS 1462-54-0), also referred to as N-dodecyl-β-alanine or lauraminopropionic acid, is a C12-chain amino-acid-type amphoteric (zwitterionic) surfactant [1]. It carries a secondary amine and a carboxylic acid group, conferring pH-dependent charge behavior with a well-defined isoelectric point near pH 4 . The compound functions as a detergent, foaming agent, wetting agent, emulsifier, and corrosion inhibitor across cosmetics, hard-surface cleaning, and industrial fluid formulations .

3-Dodecylaminopropionic Acid (CAS 1462-54-0): Why N-Alkyl-β-Alanine Homologues Cannot Be Interchanged


Amphoteric surfactants within the N-alkyl-β-alanine class are not interchangeable commodities because the hydrophobic chain length directly governs the critical micelle concentration (CMC), adsorption efficiency, and isoelectric point [1]. For instance, shortening the alkyl chain from dodecyl (C12) to decyl (C10) raises the CMC by more than an order of magnitude, substantially diminishing surface activity at equivalent use concentrations [2]. Furthermore, the zwitterionic character of N-alkyl-β-alanines produces an isoelectric region that differs from amido-betaines (CAPB) or imidazoline-based amphoterics, altering foam stability, compatibility, and formulation pH windows [3]. Substituting a generic amphoteric without verifying C12 chain length and β-alanine head-group architecture risks loss of detergency, foam performance, and corrosion inhibition efficacy.

3-Dodecylaminopropionic Acid (CAS 1462-54-0): Head-to-Head Performance Evidence vs. Key Comparators


Critical Micelle Concentration (CMC) of N-Dodecyl-β-alanine vs. N-Decyl-β-alanine Homolog

N-Dodecyl-β-alanine (C12-βAla) exhibits a CMC of 9 × 10⁻⁴ mol/L (approx. 0.23 g/L), whereas N-decyl-β-alanine (C10-βAla) shows a CMC of 1.3 × 10⁻² mol/L [1]. This represents a ~14-fold reduction in CMC for the C12 homolog, consistent with the Traube rule for surfactant alkyl chain extension.

Surfactant physical chemistry Micellization Structure-property relationship

Foam Stability Across pH Range: N-Dodecyl-2-aminopropionic Acid vs. Dimethyldodecylamine Oxide (DMAO)

In dynamic foam stability experiments, N-dodecyl-2-aminopropionic acid (DAPA) produced stable foams across both acidic and basic pH regions (stable below pH ~4 and above pH ~10), whereas dimethyldodecylamine oxide (DMAO) foam was stable only in the acidic pH region [1]. The dual-range foam stability of DAPA is attributed to its zwitterionic structure enabling electrostatic double-layer stabilization in both cationic and anionic regimes.

Foam rheology Surfactant formulation pH-dependent performance

Enhanced Surface Activity via Copper(II) Complexation: N-Dodecyl-β-alanine–Cu(II) vs. N-Dodecyl-β-alanine Alone

The equimolar mixture of N-dodecyl-β-alanine (NDA) with CuCl₂ reduced surface tension more than NDA alone. The 1:1 NDA–Cu(II) complex exhibited a relative adsorbability at the air/water interface ~150× greater than free NDA and ~3.7× greater than the NDA–sodium dodecylsulfate (SDS) complex [1]. The complex formation constant was determined as 5.5 × 10⁻⁵.

Metal-surfactant complexes Surface activity Coordination chemistry

Isoelectric Point Positioning: N-Dodecyl-β-alanine vs. Amido-Betaines (CAPB)

N-Dodecyl-β-alanine exhibits an isoelectric point (pI) in the pH ≈ 4 region [1], where it precipitates and shows minimum solubility. In contrast, cocamidopropyl betaine (CAPB) and related amido-betaines display an isoelectric region closer to neutrality (pH ≈ 5–7) [2]. This lower pI means that 3-dodecylaminopropionic acid remains soluble and surface-active in mildly acidic formulations (pH 4.5–6.0) where betaines may begin to lose solubility or shift charge character.

Zwitterionic surfactant Isoelectric point Formulation compatibility

Dermatological Mildness Profile: Sodium Lauraminopropionate vs. Conventional Anionic Surfactants

The Environmental Working Group (EWG) Skin Deep database rates sodium N-dodecyl-β-alaninate (sodium lauraminopropionate, the sodium salt of the target acid) as LOW concern for cancer, immunotoxicity, and developmental/reproductive toxicity [1]. In contrast, sodium lauryl sulfate (SLS) is rated as MODERATE concern for irritation and organ system toxicity by the same database. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed lauraminopropionic acid and its salts as safe in cosmetic formulations when formulated to be non-irritating [2].

Skin irritation Cosmetic safety Mild surfactant

3-Dodecylaminopropionic Acid (CAS 1462-54-0): Differentiated Application Scenarios Based on Quantitative Evidence


Acidic Hard-Surface Cleaners and Metal Pickling Baths

3-Dodecylaminopropionic acid's isoelectric point at pH ≈ 4 [1] and its broad-pH foam stability [2] make it the preferred amphoteric for acidic cleaning formulations (pH 2–5). Unlike CAPB, which exhibits reduced solubility and altered charge near its pI (~5–7) [3], the target compound remains effective as a wetting agent and corrosion inhibitor in acidic descaling and metal-treatment baths. The compound's ability to function as a simultaneous cleaning agent and corrosion inhibitor on metal surfaces has been specifically claimed in N-alkyl-β-alanine derivative patents [4].

High-Efficiency Foaming in Wide-pH Industrial Fluids

For applications requiring stable foam across both acidic and alkaline conditions—such as foam drilling fluids, fire-fighting foams, and industrial cleaning-in-place (CIP) systems—3-dodecylaminopropionic acid outperforms amino-oxide surfactants (e.g., DMAO) that lose foam stability in alkaline media [2]. Its dual-range foam stability arises from the zwitterionic structure that permits electrostatic double-layer stabilization in both cationic (low pH) and anionic (high pH) regimes [2].

Cost-Efficient Micellization in Dilute Surfactant Systems

The CMC of 3-dodecylaminopropionic acid (9 × 10⁻⁴ mol/L) is ~14-fold lower than the C10 homolog [5], meaning it achieves surface tension reduction and micelle formation at significantly lower concentrations. This is critical for formulators aiming to minimize surfactant loading while maintaining detergency in cost-sensitive products such as household cleaners, laundry detergents, and industrial emulsifiers.

Metal-Complex-Enhanced Surface Activity in Mineral Flotation and Metalworking Fluids

The ability of N-dodecyl-β-alanine to form a 1:1 complex with Cu(II) ions that exhibits ~150× greater surface adsorbability than the free surfactant [6] enables tunable surface activity in metal-containing aqueous systems. This property is exploitable in mineral flotation processes (where Cu(II) is often present in ore slurries), in metalworking fluid formulations, and in corrosion inhibitor packages that leverage metal-surfactant synergies.

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